molecular formula C20H26ClNO3 B2751095 1-((4-Ethylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1216774-30-9

1-((4-Ethylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Katalognummer: B2751095
CAS-Nummer: 1216774-30-9
Molekulargewicht: 363.88
InChI-Schlüssel: RHKHPKSEYKBHTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((4-Ethylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic organic compound with the molecular formula C29H34N2O3S and a molecular weight of 490.66 g/mol . It belongs to the tetrahydroisoquinoline class of chemicals, a scaffold recognized for its significant potential in medicinal chemistry research. While specific biological data for this compound is not fully characterized, the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core is a privileged structure in drug discovery. Recent scientific studies highlight derivatives of this core for their high affinity and selectivity as sigma-2 receptor ligands . Sigma-2 receptors are overexpressed in proliferating cancer cells, making their ligands valuable tools for investigating tumor biology and developing new therapeutic and diagnostic agents . Furthermore, novel tetrahydroisoquinoline derivatives are being actively explored for their ability to combat multidrug resistance (MDR) in cancers by potently inhibiting P-glycoprotein (P-gp) . Other research in this series has also identified compounds with notable analgesic and anti-inflammatory properties . Researchers may utilize this specific chemical as a key intermediate or precursor for synthesizing more complex molecules or for evaluating new pharmacological pathways related to these areas of interest. This product is offered with comprehensive analytical documentation, including Certificate of Analysis (CoA) data. For lab use only. Not for human consumption.

Eigenschaften

IUPAC Name

1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3.ClH/c1-4-14-5-7-16(8-6-14)24-13-18-17-12-20(23-3)19(22-2)11-15(17)9-10-21-18;/h5-8,11-12,18,21H,4,9-10,13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKHPKSEYKBHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-((4-Ethylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (referred to as EPH-TIQ) is a synthetic compound derived from tetrahydroisoquinoline, which has garnered attention for its potential biological activities. This article reviews the biological activity of EPH-TIQ, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H26ClNO3
  • Molecular Weight : 363.88 g/mol
  • Purity : Typically 95% .

EPH-TIQ exhibits several pharmacological effects primarily related to cardiovascular health. Research indicates that compounds in the tetrahydroisoquinoline class can influence cardiac contractility and vascular relaxation.

Positive Inotropic Effects

A study demonstrated that EPH-TIQ enhances cardiac contractility through the modulation of intracellular calcium levels. It was found to increase the contractile activity in rat heart papillary muscles by affecting Na+/Ca2+-exchange mechanisms . The positive inotropic effect was significantly potentiated in the presence of β-adrenoreceptor agonists, suggesting a synergistic effect with adrenergic stimulation .

Vasorelaxant Activity

EPH-TIQ also exhibits vasorelaxant properties. In experiments involving rat aortic rings, the compound relaxed contractions induced by high potassium chloride and phenylephrine. This vasorelaxation appears to involve both endothelium-dependent and independent mechanisms, including the activation of potassium channels and inhibition of voltage-dependent calcium channels .

Case Studies

  • Cardiac Function Studies :
    • A study assessed the effects of EPH-TIQ on isolated rat heart preparations. Results indicated that at concentrations ranging from 5 μM to 100 μM, EPH-TIQ significantly improved cardiac contractility without adversely affecting heart rate .
    • The compound's efficacy was compared to standard inotropes, revealing that EPH-TIQ had a more pronounced effect on contractility due to its unique mechanism involving calcium dynamics.
  • Vascular Studies :
    • In another study focusing on vascular smooth muscle relaxation, EPH-TIQ was shown to significantly inhibit phenylephrine-induced contractions in a calcium-free medium. This suggests that its vasorelaxant effects are mediated by mechanisms independent of extracellular calcium influx .

Summary of Biological Activities

Biological ActivityEffectMechanism
Positive InotropicIncreased cardiac contractilityModulation of Na+/Ca2+-exchange
VasorelaxantRelaxation of vascular smooth muscleActivation of K+ channels; inhibition of Ca2+ influx

Vergleich Mit ähnlichen Verbindungen

Data Tables: Comparative Pharmacological Profiles

Table 1: Analgesic and Anti-Inflammatory Activities

Compound Substituent ED₅₀ (mg/kg) Efficacy vs. Diclofenac Reference
Target Compound (Ethylphenoxy) 4-ethylphenoxymethyl N/A Inference: Moderate†
Compound 3 (Dimethylaminophenyl) 4-dimethylaminophenyl 0.5 3.3× higher
1-(4-Chlorophenyl) 4-chlorophenyl N/A Inference: Low†
Papaverine 3,4-dimethoxybenzyl N/A Not applicable

†Based on structural analogs; experimental validation required.

Table 2: Acute Toxicity (LD₅₀) of Selected Derivatives

Compound LD₅₀ (mg/kg) Key Structural Feature Reference
Compound 3 >100 Dimethylaminophenyl
3j (Brominated) 50 Bromine + methylenedioxy
3k (Chlorinated) 75 Chlorine + methylenedioxy
Tetrahydroapaverine 120 3,4-dimethoxybenzyl

Structure-Activity Relationship (SAR) Insights

  • Phenoxy vs. Phenyl Groups: Phenoxymethyl substituents (e.g., target compound) may enhance metabolic stability over direct phenyl attachments due to ether linkage .
  • Alkyl vs. Aromatic Substituents : Ethyl groups (target compound) balance lipophilicity and steric effects, whereas bulkier isopropyl groups (as in ) may hinder target binding.
  • Electron-Donating vs. Withdrawing Groups: Dimethylamino (electron-donating) in Compound 3 enhances potency, while halogens (electron-withdrawing) improve receptor affinity but increase toxicity .

Q & A

Basic Synthesis and Optimization

Q: What are the key synthetic routes for preparing 1-((4-Ethylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can reaction yields be optimized? A: The compound is synthesized via nucleophilic substitution. A benzylic alcohol intermediate is activated with thionyl chloride (SOCl₂) to form a reactive chloride, which is then reacted with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride under basic conditions (e.g., K₂CO₃). Yields (43–86%) depend on solvent polarity (e.g., DMF or THF), temperature (60–80°C), and stoichiometric ratios of reactants. Catalyst screening (e.g., phase-transfer agents) and purification via recrystallization (ethanol/water) improve purity .

Structural Characterization Techniques

Q: Which analytical methods are critical for confirming the structure of this compound? A: Essential techniques include:

  • NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., 4-ethylphenoxy methyl group at C1, methoxy groups at C6/C7).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C₁₉H₂₆ClNO₃; calc. 359.16 g/mol) and fragmentation patterns.
  • X-ray Crystallography : For absolute stereochemistry determination (if applicable) .

Pharmacological Activity and Mechanism

Q: What preclinical models demonstrate its biological activity, and what mechanisms are proposed? A: In murine models, derivatives show analgesic (hot-plate test) and anti-inflammatory (acute arthritis) effects. At 0.5 mg/kg, the compound exhibited 3.3× greater anti-inflammatory activity than diclofenac. Proposed mechanisms include modulation of dopaminergic/serotonergic pathways and inhibition of prostaglandin synthesis. Dose-response studies (0.1–5 mg/kg) and cyclooxygenase (COX) inhibition assays are recommended for mechanistic validation .

Enantioselective Synthesis Approaches

Q: How can enantioselective synthesis be achieved for isoquinoline derivatives? A: Catalytic asymmetric alkynylation (e.g., Cu(I)/chiral phosphine ligands) at the C1 position of 6,7-dimethoxy-THIQ enables enantioselectivity (>90% ee). This method, optimized in five steps, is scalable for generating libraries of chiral alkaloids (e.g., crispine A analogs) .

Stability and Handling Considerations

Q: What storage and handling protocols ensure compound stability? A: The hydrochloride salt is hygroscopic; store desiccated at 2–8°C. Stability studies (TGA/DSC) indicate decomposition >200°C. Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation. Safety protocols: PPE (gloves, goggles), fume hoods for solvent handling, and disposal per EPA guidelines .

Structure-Activity Relationship (SAR) Studies

Q: Which structural modifications enhance pharmacological activity? A: Key modifications:

  • Phenoxy substituents : 4-Ethyl groups improve lipophilicity (logP ~2.8) and blood-brain barrier penetration.
  • Methoxy positions : 6,7-dimethoxy motifs are critical for receptor binding (ΔG = -9.2 kcal/mol in docking studies).
  • N-Methylation : Reduces dopamine receptor affinity but increases serotonin transporter inhibition .

Analytical Methods for Purity Assessment

Q: How is purity quantified, and what thresholds are acceptable for in vitro studies? A: Purity ≥95% (HPLC, C18 column, acetonitrile/0.1% TFA gradient). Impurity profiling via LC-MS identifies byproducts (e.g., dechlorinated analogs). For biological assays, endotoxin levels <0.1 EU/mg are critical to avoid false positives .

Role in Asymmetric Catalysis

Q: Can this compound serve as a catalyst in asymmetric reactions? A: While not a catalyst itself, its chiral tetrahydroisoquinoline core is a scaffold for synthesizing catalysts (e.g., chiral ligands for Pd-catalyzed couplings). Derivatives with axial chirality have been used in enantioselective hydrogenation .

Addressing Contradictory Bioactivity Data

Q: How to resolve discrepancies in reported pharmacological effects? A: Variability in in vivo models (e.g., thermal vs. chemical pain assays) and species differences (rat vs. mouse) may explain contradictions. Standardize protocols (e.g., OECD guidelines) and use positive controls (e.g., morphine for analgesia). Meta-analysis of dose-response curves (EC₅₀ comparisons) clarifies efficacy .

Theoretical Frameworks for Bioactivity

Q: What conceptual models explain its interaction with biological targets? A: Molecular docking (e.g., AutoDock Vina) aligns the compound with serotonin transporter (SERT) binding pockets (Ki ~120 nM). Pharmacophore models highlight hydrogen bonding (methoxy O atoms) and π-π stacking (aromatic rings) as critical interactions. Compare with natural alkaloids (e.g., papaverine) for mechanistic insights .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.